Cas no 1603047-11-5 (1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-)

1,5-ベンゾチアゼピン-4(5H)-オン、6,8-ジフルオロ-2,3-ジヒドロ-は、フッ素置換基を有するベンゾチアゼピン骨格を特徴とする有機化合物です。その分子構造は、医薬品中間体や生物活性化合物の合成において高い有用性を示します。6位と8位のフッ素原子は電子吸引効果により分子の反応性を調整し、2,3-ジヒドロ構造は立体選択的反応に適した剛性を提供します。この化合物は、特に中枢神経系標的薬剤の開発や創薬研究におけるキー中間体としての応用が期待されます。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

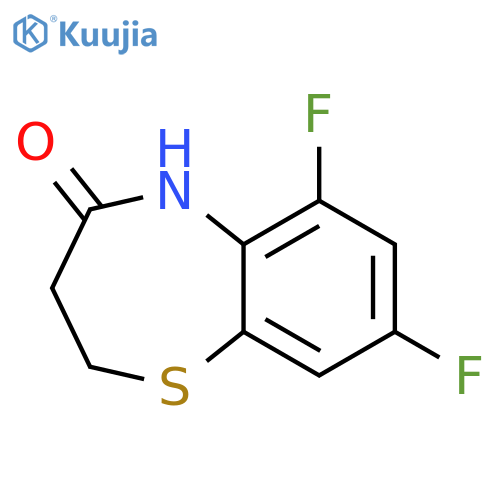

1603047-11-5 structure

商品名:1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-

CAS番号:1603047-11-5

MF:C9H7F2NOS

メガワット:215.219787836075

CID:5265869

1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 化学的及び物理的性質

名前と識別子

-

- 1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-

-

- インチ: 1S/C9H7F2NOS/c10-5-3-6(11)9-7(4-5)14-2-1-8(13)12-9/h3-4H,1-2H2,(H,12,13)

- InChIKey: INGNUHRBUZFBEJ-UHFFFAOYSA-N

- ほほえんだ: S1C2=CC(F)=CC(F)=C2NC(=O)CC1

1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-360535-0.5g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 0.5g |

$699.0 | 2023-03-07 | ||

| Enamine | EN300-360535-5.0g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 5.0g |

$2110.0 | 2023-03-07 | ||

| Enamine | EN300-360535-1.0g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 1g |

$0.0 | 2023-06-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051771-1g |

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 95% | 1g |

¥2933.0 | 2023-04-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01051771-5g |

6,8-Difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 95% | 5g |

¥8505.0 | 2023-04-10 | |

| Enamine | EN300-360535-2.5g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 2.5g |

$1428.0 | 2023-03-07 | ||

| Enamine | EN300-360535-0.25g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 0.25g |

$670.0 | 2023-03-07 | ||

| Enamine | EN300-360535-0.1g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 0.1g |

$640.0 | 2023-03-07 | ||

| Enamine | EN300-360535-0.05g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 0.05g |

$612.0 | 2023-03-07 | ||

| Enamine | EN300-360535-10.0g |

6,8-difluoro-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |

1603047-11-5 | 10.0g |

$3131.0 | 2023-03-07 |

1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro- 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1603047-11-5 (1,5-Benzothiazepin-4(5H)-one, 6,8-difluoro-2,3-dihydro-) 関連製品

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬